N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C20H18BrN3O2 This compound is characterized by the presence of a bromophenyl group, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of both a furan ring and a bromophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H18BrN3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-14-2-8-17(9-3-14)22-13-20(25)24-23-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
IQMDDIQCHQRKQH-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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